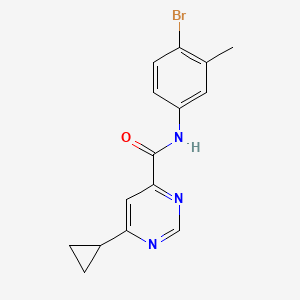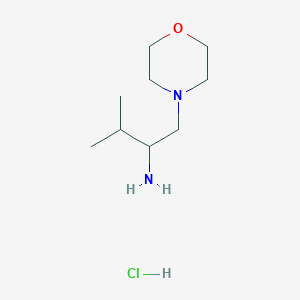
3-Methyl-1-morpholin-4-ylbutan-2-amine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 3-Methyl-1-morpholin-4-ylbutan-2-amine;hydrochloride often involves complex chemical reactions, including aminomethylation, nucleophilic addition, and cyclization. For instance, tertiary aminoalkanol hydrochlorides, which share structural similarities, are synthesized via aminomethylation of ketones with paraformaldehyde and morpholine, followed by nucleophilic addition of Grignard reagents and conversion into hydrochlorides (Isakhanyan et al., 2016). Such methods highlight the chemical flexibility and complexity in synthesizing morpholine derivatives.
Molecular Structure Analysis
Molecular structure analysis of similar compounds reveals detailed insights into their chemical configuration. Techniques such as IR and NMR spectroscopy are crucial for confirming the structures of synthesized compounds. The structural confirmation of tertiary aminoalkanol hydrochlorides, for example, relies on the absence of a carbonyl stretching band and the presence of OH stretching vibrations in their IR spectra, alongside broadened singlets for OH protons in H NMR spectra (Isakhanyan et al., 2016).
Chemical Reactions and Properties
Morpholine derivatives participate in various chemical reactions, reflecting their diverse chemical properties. For instance, the cyclization reactions and the subsequent formation of hydrochlorides illustrate the compounds' reactivity towards forming more stable structures. The chemical properties also include the potential for antibacterial activity, as seen in some tertiary aminoalkanol hydrochlorides (Isakhanyan et al., 2014).
Physical Properties Analysis
The physical properties, such as crystallinity and solubility, play a significant role in the compound's applications. The crystalline nature of many morpholine derivatives, as indicated by their synthesis and characterization studies, suggests solid-state stability which is essential for handling and storage (Isakhanyan et al., 2016).
Chemical Properties Analysis
The chemical properties of this compound derivatives are characterized by their functional groups, which impart reactivity and potential biological activity. For example, the presence of the morpholine ring and amine group allows for nucleophilic addition reactions and the formation of various bioactive compounds. These properties are exploited in the synthesis of compounds with potential antitumor and antidepressive activities (Isakhanyan et al., 2016; Yuan, 2012).
科学的研究の応用
Neuroprotective and Antidepressant Properties
3-Methyl-1-morpholin-4-ylbutan-2-amine hydrochloride has been studied for its potential in treating central nervous system disorders. Research has highlighted its neuroprotective, antiaddictive, and antidepressant-like activity in animal models. It demonstrates complex mechanisms of neuroprotection against neurodegenerative diseases, suggesting that its therapeutic effects might involve gentle activation of monoaminergic systems in the brain, alongside the inhibition of MAO-dependent oxidation and reduction of glutamate system activity (Antkiewicz‐Michaluk, Wąsik, & Michaluk, 2018).
Pharmacological Profile of Morpholine Derivatives
Morpholine, a core component of 3-Methyl-1-morpholin-4-ylbutan-2-amine hydrochloride, is present in various pharmacologically active compounds. Recent studies have explored the broad spectrum of pharmacological profiles of morpholine derivatives, indicating significant interest in this moiety due to its diverse pharmacological activities. This includes the development of methodologies for synthesizing novel morpholine and pyran analogues, highlighting their potential as pharmacophores with various biological applications (Asif & Imran, 2019).
作用機序
The mechanism of action for this compound is not specified in the search results. Its effects would depend on its intended use, which could range from drug discovery to polymer synthesis.
Safety and Hazards
The compound is classified with the signal word “Danger” and is associated with the hazard statements H302, H312, H314, and H332 . These statements indicate that the compound is harmful if swallowed or inhaled, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
3-methyl-1-morpholin-4-ylbutan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O.ClH/c1-8(2)9(10)7-11-3-5-12-6-4-11;/h8-9H,3-7,10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJBGOAQKCMOFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1CCOCC1)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

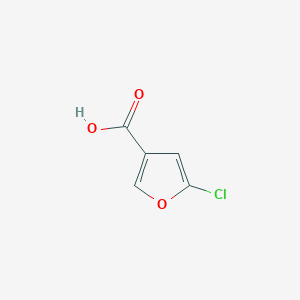

![(5-Methylpyrazin-2-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2485469.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2485471.png)
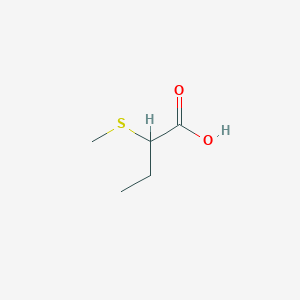
![3-(2,4-dichlorobenzyl)-4-hydroxy-1-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)-2(1H)-pyridinone](/img/structure/B2485473.png)
![5-benzyl-3-(2-hydroxyphenyl)-1-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione](/img/structure/B2485476.png)
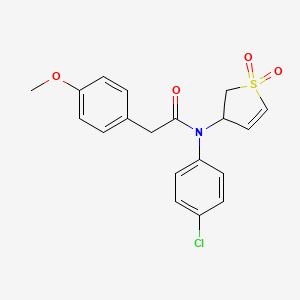
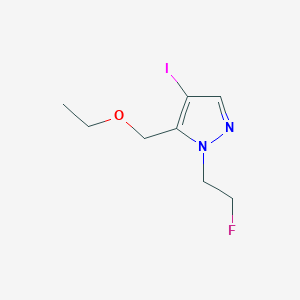
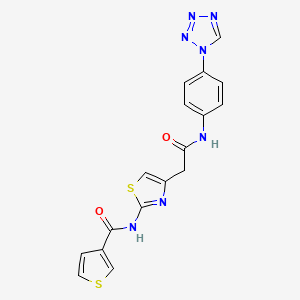
![2-(2-imidazo[1,2-a]pyridinylmethylthio)-6-nitro-1H-benzimidazole](/img/structure/B2485484.png)
![2-((3-allyl-4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2485485.png)
![5-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2485487.png)
